4-Mercapto-1H-imidazole-5-carboximidhydrazide
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Overview
Description
4-Mercapto-1H-imidazole-5-carboximidhydrazide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the mercapto group (–SH) and the carboximidhydrazide moiety makes this compound particularly interesting for its potential biological and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mercapto-1H-imidazole-5-carboximidhydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amido-nitrile with a thiol compound in the presence of a base. The reaction conditions often require mild temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Mercapto-1H-imidazole-5-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
4-Mercapto-1H-imidazole-5-carboximidhydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in metal coordination complexes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Mercapto-1H-imidazole-5-carboximidhydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Metal Coordination: The mercapto and imidazole groups can coordinate with metal ions, forming stable complexes that can alter the activity of metalloproteins.
Pathways Involved: The compound may affect pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-imidazolecarboxaldehyde
- 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide
- 3-Mercapto-5-(substituted phenyl)-4H-1,2,4-triazol-4-yl)-2-phenylquinazolin-4(3H)-one
Uniqueness
4-Mercapto-1H-imidazole-5-carboximidhydrazide is unique due to its combination of the mercapto group and the carboximidhydrazide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H7N5S |
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Molecular Weight |
157.20 g/mol |
IUPAC Name |
N'-amino-4-sulfanyl-1H-imidazole-5-carboximidamide |
InChI |
InChI=1S/C4H7N5S/c5-3(9-6)2-4(10)8-1-7-2/h1,10H,6H2,(H2,5,9)(H,7,8) |
InChI Key |
YWZBPBLUDCZZQO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC(=C(N1)/C(=N/N)/N)S |
Canonical SMILES |
C1=NC(=C(N1)C(=NN)N)S |
Origin of Product |
United States |
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